P-Toluenesulfinic acid
Overview
Description
P-Toluenesulfinic acid: is an organic compound with the chemical formula C7H8O2S . It is a derivative of toluene, where the sulfinic acid group (-SO2H) is attached to the para position of the benzene ring. This compound is known for its role in various organic synthesis reactions and is used as an intermediate in the production of pharmaceuticals and dyes.
Mechanism of Action
Target of Action
P-Toluenesulfinic acid, also known as p-Toluenesulfonic acid or PTSA, primarily targets organic functional groups . It is known to interact with Lysozyme C and Pro-cathepsin H in humans .
Mode of Action
PTSA is a strong acid that activates different organic functional groups . It is often used in organic synthesis as an “organic-soluble” strong acid . Its high acidity helps activate different organic functional groups, promoting fast conversions with a high atom and pot economy . For instance, tosylate esters, derived from PTSA, undergo nucleophilic attack or elimination .
Biochemical Pathways
PTSA plays a crucial role in various biochemical pathways. It is used in the acetalization of an aldehyde, Fischer–Speier esterification, and transesterification reactions . PTSA-promoted conversions are fast and feature a multiple bond-forming index . The utilization of PTSA enables the synthesis of many important structural scaffolds without any hazardous metals .
Pharmacokinetics
It is known that ptsa is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents . This solubility likely impacts its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of PTSA results in the activation of organic functional groups, leading to various organic transformations . For example, the tosylation of alcohols followed by reduction allows for the deoxygenation of alcohols . In another instance, PTSA was used as a catalyst for PET hydrolysis, enabling the degradation of approximately 100% of PET into 96.2% of terephthalic acid (TPA) within 90 minutes at 150 °C .
Action Environment
The action of PTSA can be influenced by environmental factors. For instance, PTSA has been used for microwave-assisted biodiesel production and solar-light driven degradation of metronidazole (MTZ) from an aqueous stream . The reaction conditions, such as temperature and the presence of microwave or solar light, can significantly impact the efficacy of PTSA’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Sulfonyl Chloride: P-Toluenesulfinic acid can be synthesized by reducing p-toluenesulfonyl chloride using reagents such as sodium amalgam, zinc dust in alcohol and water, or sodium sulfite.
Diazotization and Sulfonation: Another method involves the diazotization of p-toluidine followed by treatment with sulfur dioxide and finely divided copper.
Grignard Reaction: this compound can also be prepared from p-tolylmagnesium bromide and sulfur dioxide.
Industrial Production Methods: The industrial production of this compound typically involves the reduction of p-toluenesulfonyl chloride using sodium amalgam or other reducing agents. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Reduction: P-Toluenesulfinic acid can be reduced to p-toluenesulfonic acid using reducing agents like sodium borohydride.
Oxidation: It can undergo oxidation to form p-toluenesulfonic acid.
Substitution: The sulfinic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, zinc dust.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Solvents: Alcohols, water, and other polar organic solvents.
Major Products Formed:
Reduction: P-Toluenesulfonic acid.
Oxidation: P-Toluenesulfonic acid.
Substitution: Various substituted toluene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: P-Toluenesulfinic acid is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and dyes . It acts as a curing agent for grouting materials and is also used in the production of dispersal dyes .
Biology and Medicine: In the field of biology and medicine, this compound is used in the synthesis of various biologically active compounds. Its derivatives are explored for their potential therapeutic applications.
Industry: this compound is used in the industrial production of dyes and pigments. It is also employed as a discharge medium for dyes and pigments .
Comparison with Similar Compounds
P-Toluenesulfonic acid: Similar in structure but contains a sulfonic acid group (-SO3H) instead of a sulfinic acid group.
Benzenesulfinic acid: Contains a sulfinic acid group attached to a benzene ring but lacks the methyl group present in p-toluenesulfinic acid.
Sulfanilic acid: Contains both sulfonic acid and amine groups attached to a benzene ring.
Uniqueness: this compound is unique due to the presence of the sulfinic acid group at the para position of the toluene ring. This structural feature imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-methylbenzenesulfinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJVNINSOKCNJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16844-27-2 (lithium salt), 24345-02-6 (zinc salt), 824-79-3 (hydrochloride salt) | |
Record name | p-Toluenesulfinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90862432 | |
Record name | Benzenesulfinic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536-57-2 | |
Record name | p-Toluenesulfinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluenesulfinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfinic acid, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfinic acid, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toluene-4-sulphinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.855 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-TOLUENESULFINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3F863QFL6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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